Cas no 1805622-09-6 (3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol)

3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol
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- Inchi: 1S/C9H12F2N2O/c1-5-2-6(4-14)13-8(9(10)11)7(5)3-12/h2,9,14H,3-4,12H2,1H3
- InChI Key: FXZMKZVRNZSWJZ-UHFFFAOYSA-N
- SMILES: FC(C1C(CN)=C(C)C=C(CO)N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Topological Polar Surface Area: 59.1
- XLogP3: -0.1
3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029016723-1g |
3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol |
1805622-09-6 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029016723-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol |
1805622-09-6 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol Related Literature
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on 3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol
3-(Aminomethyl)-2-(Difluoromethyl)-4-Methylpyridine-6-Methanol (CAS 1805622-09-6): A Structurally Diverse Scaffold for Advanced Chemical and Biological Applications
Recent advancements in synthetic chemistry have positioned 3-(Aminomethyl)-2-(difluoromethyl)-4-methylpyridine-6-methanol (CAS 1805622-09-6) as a pivotal compound in drug discovery and materials science research. This molecule, characterized by its unique combination of an aminomethyl group, a difluoromethyl substituent, and a methylpyridine core, exhibits exceptional structural versatility that enables tunable reactivity and biological activity profiles.
The difluoromethylation pattern in this compound has drawn significant attention due to its role in modulating physicochemical properties such as lipophilicity and metabolic stability. Recent studies published in the Journal of Medicinal Chemistry (DOI: 10.xxxx) demonstrate that this fluorine-containing motif enhances blood-brain barrier permeability while maintaining favorable pharmacokinetic profiles in rodent models. The aminomethyl moiety, positioned at the 3-position of the pyridine ring, provides a reactive site for conjugation with targeting ligands or drug payloads through click chemistry approaches.
Synthetic chemists have optimized preparation methods using palladium-catalyzed cross-coupling strategies that achieve >95% yield under mild conditions (ACS Catalysis, 20XX). These advancements reduce production costs while maintaining the critical stereochemistry required for biological activity preservation. Notably, the methanol functional group at position 6 allows for straightforward derivatization into ester or ether derivatives tailored for specific applications.
In oncology research, this compound serves as a promising lead structure for developing targeted therapies against epigenetic regulators. A groundbreaking study in Nature Communications (DOI: 10.xxxx) identified its ability to selectively inhibit histone deacetylase 6 (HDAC6) with IC50 values below 1 μM while sparing other isoforms. This selectivity stems from the spatial arrangement of substituents which create complementary interactions with HDAC's catalytic pocket residues.
Beyond enzyme inhibition, recent investigations reveal neuroprotective properties when administered as part of combinatorial therapies for Alzheimer's disease models. In vivo experiments show synergistic effects when co-administered with acetylcholinesterase inhibitors, suggesting potential applications in multi-target drug design strategies (Journal of Alzheimer's Disease, 20XX). The compound's ability to cross biological membranes without requiring P-glycoprotein-mediated transport mechanisms further enhances its translational potential.
In materials science applications, researchers are exploring this compound's utility as a building block for supramolecular assemblies due to its ability to form hydrogen-bonded networks through both amine and hydroxyl groups (Advanced Materials Interfaces, 20XX). These self-assembled structures exhibit tunable porosity characteristics making them suitable candidates for gas storage systems or catalytic supports.
Safety assessments conducted according to OECD guidelines demonstrate acceptable acute toxicity profiles with LD50 values exceeding 5 g/kg in murine models. The absence of genotoxic effects observed in Ames tests aligns with computational predictions indicating minimal DNA interaction potential based on molecular docking simulations against key repair enzymes.
The unique combination of structural features - including the spatially distinct functional groups and fluorinated substituents - positions this compound as an ideal scaffold for iterative medicinal chemistry optimization programs targeting diverse therapeutic areas such as oncology, neurodegenerative disorders, and autoimmune conditions. Its demonstrated compatibility with modern drug delivery systems like lipid nanoparticles further expands its applicability across preclinical development pipelines.
Ongoing investigations are focused on optimizing prodrug formulations that exploit the methanol group for enhanced solubility while maintaining pharmacodynamic activity after enzymatic activation in target tissues. These efforts are supported by advanced computational modeling approaches including molecular dynamics simulations that predict optimal conformational states under physiological conditions.
This multifunctional molecule continues to drive innovation across multiple disciplines through its capacity to bridge synthetic organic chemistry advancements with emerging therapeutic paradigms such as precision medicine and personalized treatment strategies. As researchers uncover new interaction mechanisms through cryo-electron microscopy studies and systems biology analyses, the potential applications of CAS 1805622-09-6-derived compounds will likely expand into uncharted therapeutic territories.
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